molecular formula C9H15NO B1431027 9-Methyl-6-azaspiro[3.5]nonan-7-one CAS No. 1443980-21-9

9-Methyl-6-azaspiro[3.5]nonan-7-one

Cat. No. B1431027
M. Wt: 153.22 g/mol
InChI Key: ZXQXNFJKRXEACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-azaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 9-Methyl-6-azaspiro[3.5]nonan-7-one consists of a nine-membered ring fused to a six-membered ring with one nitrogen atom and one oxygen atom . The exact 3D structure or conformation is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methyl-6-azaspiro[3.5]nonan-7-one are not fully detailed in the available resources. It is known that its molecular weight is 153.22 , but other properties such as boiling point, melting point, solubility, and stability are not specified.

Scientific Research Applications

Dipeptide Synthons

9-Methyl-6-azaspiro[3.5]nonan-7-one derivatives have been explored as novel dipeptide synthons, contributing significantly to peptide synthesis. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a closely related compound, has been synthesized and utilized as a dipeptide building block. This has facilitated the preparation of complex peptides, including analogues of antibiotics like Trichovirin I 1B, showcasing the compound's potential in synthesizing biologically active peptides (Suter, Stoykova, Linden, & Heimgartner, 2000).

Antimicrobial Agents

The structural framework of 9-Methyl-6-azaspiro[3.5]nonan-7-one has been incorporated into the design and synthesis of compounds with potent antibacterial activity. Notably, derivatives have shown remarkable in vitro and in vivo activity against a range of respiratory pathogens, including multidrug-resistant strains. This highlights the compound's relevance in developing new antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013).

Antiviral Research

In antiviral research, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated efficacy against coronaviruses, including the human coronavirus 229E. The structure-activity relationship studies of these compounds have provided insights into the development of new antiviral agents, emphasizing the versatility of the spirocyclic scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Antimycobacterial Activity

Spirocyclic derivatives, including those related to 9-Methyl-6-azaspiro[3.5]nonan-7-one, have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds have shown significant activity against pathogenic bacteria, contributing valuable insights into the search for new treatments against bacterial infections (Srivastava, Gaikwad, Haq, Sinha, & Katti, 2005).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines, which share structural features with 9-Methyl-6-azaspiro[3.5]nonan-7-one, has led to the development of compounds with significant anticancer and antidiabetic activities. These findings underscore the potential of such spirocyclic compounds in therapeutic applications beyond their antimicrobial and antiviral properties (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

9-methyl-6-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-5-8(11)10-6-9(7)3-2-4-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXNFJKRXEACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287040
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6-azaspiro[3.5]nonan-7-one

CAS RN

1443980-21-9
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonan-7-one, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 2
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 3
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 4
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 5
9-Methyl-6-azaspiro[3.5]nonan-7-one
Reactant of Route 6
9-Methyl-6-azaspiro[3.5]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.